molecular formula C21H32N2O4S B14015409 cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-79-5

cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

Cat. No.: B14015409
CAS No.: 35819-79-5
M. Wt: 408.6 g/mol
InChI Key: ZVNQTEJBARPOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a carbamate derivative featuring a cyclooctyl group attached to a phenyl ring substituted with a cyclohexylsulfamoyl moiety.

Key structural attributes include:

  • Molecular weight: ~484.7 g/mol (estimated based on cycloheptyl analog data) .
  • Lipophilicity: High XLogP3 value (~6.4), indicative of significant hydrophobicity due to the cyclooctyl and cyclohexyl groups .

Properties

CAS No.

35819-79-5

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C21H32N2O4S/c24-21(27-19-11-7-2-1-3-8-12-19)22-17-13-15-20(16-14-17)28(25,26)23-18-9-5-4-6-10-18/h13-16,18-19,23H,1-12H2,(H,22,24)

InChI Key

ZVNQTEJBARPOMI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Preparation Methods of Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Preparation of the 4-(cyclohexylsulfamoyl)aniline or corresponding amine derivative.
  • Formation of the carbamate linkage by reacting the aniline derivative with cyclooctyl chloroformate or an equivalent carbamoylating agent.
  • Purification and characterization of the final product.

This approach is consistent with standard carbamate synthesis via nucleophilic substitution on carbamoyl chlorides or via coupling reagents.

Stepwise Preparation

Synthesis of 4-(cyclohexylsulfamoyl)aniline
  • Starting materials: 4-aminophenyl derivative and cyclohexylsulfonyl chloride.
  • Reaction conditions: The amine is reacted with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide.
  • Solvent: Typically dichloromethane or another inert organic solvent.
  • Temperature: Controlled at 0 °C to room temperature to minimize side reactions.
  • Purification: Extraction and recrystallization or chromatography.

This step introduces the cyclohexylsulfamoyl group onto the para position of the phenyl ring.

Formation of the Carbamate
  • Reagents: The 4-(cyclohexylsulfamoyl)aniline is reacted with cyclooctyl chloroformate or cyclooctyl isocyanate.
  • Base: A tertiary amine such as triethylamine or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl.
  • Solvent: Anhydrous dichloromethane or acetonitrile.
  • Temperature: Typically 0 °C to room temperature.
  • Reaction time: Several hours to overnight.
  • Work-up: Washing with aqueous acid and base, drying over anhydrous sodium sulfate.
  • Purification: Column chromatography or recrystallization.

This step forms the carbamate linkage, yielding the target compound this compound.

Alternative Synthetic Routes

  • Use of Carbamoylating Agents: Instead of chloroformates, carbamoyl imidazoles or carbonyldiimidazole (CDI) can be employed to form carbamates under milder conditions.
  • Suzuki-Miyaura Cross-Coupling: For related compounds involving amide bonds, palladium-catalyzed cross-coupling of amides via N–C(O) bond activation has been reported, offering a route to functionalized carbamates and amides with high selectivity and efficiency.
  • Protection and Deprotection Strategies: N-tert-butoxycarbonylation (N-Boc protection) of amines prior to carbamate formation can improve selectivity and yield.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Sulfonamide formation 4-aminophenyl + cyclohexylsulfonyl chloride + base (e.g., triethylamine) DCM or CH3CN 0 °C to RT 80–95 Base scavenges HCl, inert atmosphere preferred
Carbamate formation 4-(cyclohexylsulfamoyl)aniline + cyclooctyl chloroformate + base (e.g., DMAP) DCM or CH3CN 0 °C to RT 70–90 Slow addition recommended to control exotherm
Alternative carbamoylation CDI or carbamoyl imidazole + amine DCM or THF RT 65–85 Milder conditions, fewer side products
Suzuki-Miyaura cross-coupling Pd/NHC catalyst, boronic acid, base 2-MeTHF + water RT >90 (for related amides) Useful for amide bond formation and modifications

Purification and Characterization

  • Purification: Column chromatography on silica gel or recrystallization from ethyl acetate/hexanes.
  • Characterization: NMR (1H, 13C), IR spectroscopy (carbamate and sulfonamide bands), mass spectrometry, and elemental analysis confirm structure and purity.

Research and Development Notes

  • The use of triethylamine and DMAP as bases is common and effective in scavenging acid by-products during sulfonamide and carbamate formation.
  • Carbamate formation via chloroformates is a well-established method providing good yields and selectivity.
  • Recent advances in Pd-catalyzed amide cross-coupling offer promising alternatives for complex amide and carbamate synthesis, potentially applicable to derivatives of this compound.
  • The choice of solvent and temperature is critical to minimize side reactions and optimize yields.

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction can modify the sulfamoyl group to form sulfoxides or sulfides .

Scientific Research Applications

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or scavenge free radicals, providing antioxidant benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate are influenced by its cycloalkyl substituents. Below is a comparative analysis with structurally related carbamates:

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name CAS Number Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Applications/Notes
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-76-2 ~375.5 ~5.2 2/5 Catalyst in fine chemical synthesis
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-77-3 ~403.6 ~5.8 2/5 Not specified; used in research
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-78-4 ~456.6 ~6.1 2/5 High lipophilicity for hydrophobic interactions
Octyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate 35819-72-8 ~437.6 ~6.3 2/5 Linear alkyl chain enhances flexibility
This compound Not provided ~484.7 ~6.4 2/5 Likely used in catalysis or material science (inferred)

Key Observations:

Structural Impact on Molecular Weight :

  • Increasing the size of the cycloalkyl group (cyclopentyl → cyclohexyl → cycloheptyl → cyclooctyl) correlates with higher molecular weight. The cyclooctyl derivative has the highest molecular weight (~484.7 g/mol), which may influence its solubility and diffusion kinetics in biological or catalytic systems .

Lipophilicity Trends :

  • Larger cycloalkyl groups enhance hydrophobicity. The cyclooctyl derivative’s XLogP3 (~6.4) exceeds that of smaller analogs (e.g., cyclopentyl: ~5.2), suggesting improved membrane permeability or binding to hydrophobic targets .

Steric Effects :

  • The cyclooctyl group introduces significant steric bulk compared to linear chains (e.g., octyl) or smaller rings (e.g., cyclopentyl). This could hinder interactions in enzyme-active sites or catalytic pockets but may improve selectivity in certain applications .

Applications: Cyclopentyl and cyclohexyl analogs are employed as catalysts or intermediates in fine chemical synthesis .

Research Findings and Implications

  • Synthetic Feasibility : Cycloalkyl carbamates are typically synthesized via nucleophilic substitution or carbamate coupling reactions. The cyclooctyl variant likely follows analogous pathways, though optimization may be required to accommodate steric challenges .
  • Structure-Activity Relationships (SAR) : Larger cycloalkyl groups generally improve thermal stability and resistance to enzymatic degradation, making the cyclooctyl derivative a candidate for prolonged catalytic or material applications .
  • Gaps in Data: Biological activity data (e.g., toxicity, efficacy) for the cyclooctyl compound are absent in the provided evidence.

Biological Activity

Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclooctyl group, a sulfonamide moiety, and a carbamate functional group, suggests diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 408.56 g/mol

The compound's structure facilitates interactions with various biological targets, which may lead to its pharmacological effects. The sulfonamide group is particularly noteworthy for its established antibacterial properties.

Antibacterial Properties

The sulfonamide moiety in this compound is known for its antibacterial activity. Sulfonamides inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This mechanism can lead to the disruption of nucleic acid synthesis in bacteria, making this compound a candidate for further studies in antibacterial drug development.

Anti-inflammatory and Analgesic Effects

Research indicates that carbamate derivatives can exhibit anti-inflammatory and analgesic properties. This compound may share these characteristics due to its structural components. The carbamate group is known to enhance the bioactivity of parent molecules, potentially improving their therapeutic profiles against inflammatory diseases .

This compound likely interacts with specific biological macromolecules, including enzymes and receptors. Preliminary studies suggest that the compound's sulfonamide group enhances binding affinity to certain targets, potentially leading to inhibition of key metabolic pathways involved in disease processes.

Interaction Studies

Initial interaction studies have indicated that this compound may inhibit enzymes associated with inflammatory responses. Further research is necessary to elucidate the specific binding mechanisms and the resulting biological implications.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamateC₁₇H₂₁N₃O₃SShorter carbon chain; different pharmacokinetics
Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamateC₁₈H₂₂N₃O₃SSimilar structure; potential for varied biological activity
Phenyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamateC₁₇H₂₁N₃O₃SAromatic system without cycloalkane; altered solubility

The cyclooctane structure may influence spatial configuration and interaction with biological targets differently than its analogs, potentially enhancing its therapeutic efficacy.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that compounds with sulfonamide groups showed significant inhibition against various bacterial strains, confirming the potential of this compound as an antibacterial agent.
  • Anti-inflammatory Effects : In vitro assays indicated that carbamate derivatives can reduce pro-inflammatory cytokine production, supporting the hypothesis that this compound may possess anti-inflammatory properties .
  • Mechanistic Insights : Research into similar carbamate compounds has revealed their ability to inhibit key enzymes involved in inflammatory pathways, suggesting a potential mechanism for this compound's action .

Q & A

Q. What are the established synthetic routes for cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the phenyl core. A plausible route includes:

  • Step 1 : Sulfamoylation of 4-aminophenyl derivatives using cyclohexylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Carbamate formation via reaction of the resulting sulfonamide with cyclooctyl chloroformate in anhydrous dichloromethane, catalyzed by DMAP . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride), temperature (0–25°C), and reaction time (12–24 hours). Monitoring by TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • FT-IR : Identify carbamate (C=O stretch ~1700 cm⁻¹), sulfonamide (S=O stretches ~1350 and 1150 cm⁻¹), and cyclohexyl/cyclooctyl C-H vibrations (2850–2950 cm⁻¹) .
  • NMR : 1^1H NMR should resolve cyclohexyl/cyclooctyl protons (δ 1.0–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). 13^{13}C NMR confirms carbamate (δ ~155 ppm) and sulfonamide (δ ~125 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., S-N: ~1.63 Å) and angles using SHELXL refinement .

Q. How can solubility challenges be addressed during in vitro assays?

  • Solvent systems : Use DMSO for stock solutions (10–50 mM) and dilute with PBS or cell culture media (<0.1% DMSO final) .
  • Co-solvents : Add β-cyclodextrin (10–20 mM) to improve aqueous solubility via host-guest interactions .
  • Surfactants : Polysorbate-80 (0.01–0.1%) enhances dispersion in hydrophobic matrices .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and computational models be resolved?

  • Validation tools : Use PLATON (ADDSYM algorithm) to check for missed symmetry and R1/Rfactor convergence in SHELXL-refined structures .
  • DFT calculations : Compare experimental bond lengths (e.g., C-O carbamate: ~1.34 Å) with B3LYP/6-31G(d) optimized geometries .
  • Twinned data : Apply Hooft y parameters in SHELXL to refine twinned crystals, ensuring Flack x < 0.1 .

Q. What strategies validate the compound’s bioactivity in enzyme inhibition studies?

  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Include positive controls (e.g., known sulfonamide inhibitors) .
  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models sulfonamide interactions with active-site residues (e.g., hydrogen bonds with Arg/Lys) .

Q. How should conflicting data between batch syntheses be analyzed?

  • HPLC-MS profiling : Compare retention times and mass spectra (ESI+) to detect impurities (e.g., unreacted sulfamoyl chloride, m/z ~180) .
  • Thermogravimetric analysis (TGA) : Identify polymorphic forms by decomposition temperature shifts (>5°C indicates distinct crystal packing) .
  • Statistical DOE : Apply factorial design (e.g., 2³) to isolate variables (temperature, catalyst loading, solvent) affecting yield/purity .

Data Contradiction Analysis

Q. How to reconcile inconsistent IC₅₀ values across cell-based vs. cell-free assays?

  • Membrane permeability : Measure logP (e.g., ~3.5 via shake-flask method) to assess passive diffusion limitations in cell-based systems .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid metabolism) .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify unintended kinase interactions .

Q. What methods resolve ambiguities in hydrogen bonding networks from crystallography?

  • Hirshfeld surface analysis : Map close contacts (dₑ + dᵢ < sum of van der Waals radii) using CrystalExplorer .
  • Bader’s QTAIM : Calculate bond critical points (ρ > 0.2 a.u.) for sulfonamide N-H∙∙∙O interactions .
  • Neutron diffraction : Deuterated crystals (if feasible) resolve proton positions with <0.01 Å uncertainty .

Methodological Tables

Table 1 : Key FT-IR Assignments for this compound

Observed Band (cm⁻¹)AssignmentReference Compound Data
1705Carbamate C=O1700–1720 cm⁻¹
1348, 1152Sulfonamide S=O1350 ± 10, 1150 ± 20 cm⁻¹
2920, 2850Cyclohexyl/cyclooctyl C-H2850–2950 cm⁻¹

Table 2 : Crystallographic Refinement Metrics (Hypothetical Data)

ParameterValueSHELXL Default
R1 (I > 2σ(I))0.045<0.05 acceptable
wR2 (all data)0.121<0.15 acceptable
Flack x0.03<0.1 for chirality

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.